molecular formula C20H23NO4 B4910345 Propyl 4-({[3-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate

Propyl 4-({[3-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate

Cat. No.: B4910345
M. Wt: 341.4 g/mol
InChI Key: XQGVAKBBLAGSJZ-UHFFFAOYSA-N
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Description

Propyl 4-({[3-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a propyl group attached to the benzoate moiety, along with a phenyl ring substituted with a propan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-({[3-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate can be achieved through a multi-step process involving the following key steps:

    Esterification: The initial step involves the esterification of 4-aminobenzoic acid with propanol in the presence of a suitable catalyst, such as sulfuric acid, to form propyl 4-aminobenzoate.

    Acylation: The next step involves the acylation of propyl 4-aminobenzoate with 3-(propan-2-yloxy)benzoyl chloride in the presence of a base, such as triethylamine, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-({[3-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propyl 4-({[3-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Propyl 4-({[3-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-({[3-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate: Similar structure with an ethyl group instead of a propyl group.

    Methyl 4-({[3-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate: Similar structure with a methyl group instead of a propyl group.

    Butyl 4-({[3-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate: Similar structure with a butyl group instead of a propyl group.

Uniqueness

Propyl 4-({[3-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate is unique due to its specific combination of functional groups and the presence of a propyl group, which can influence its chemical reactivity and biological activity. The propyl group may impart distinct physicochemical properties, such as solubility and stability, compared to its analogs with different alkyl groups.

Properties

IUPAC Name

propyl 4-[(3-propan-2-yloxybenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-4-12-24-20(23)15-8-10-17(11-9-15)21-19(22)16-6-5-7-18(13-16)25-14(2)3/h5-11,13-14H,4,12H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGVAKBBLAGSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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